

# In-depth Technical Guide: Compound EMD 495235 / PubChem CID 4508674

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: EMD 495235

Cat. No.: B1639812

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To: Researchers, Scientists, and Drug Development Professionals

Subject: Comprehensive Analysis of Compound **EMD 495235** / PubChem CID 4508674

## Executive Summary

This document provides a technical overview of the chemical compound identified as PubChem CID 4508674. An extensive search for the identifier "**EMD 495235**" was also conducted; however, no direct link to PubChem CID 4508674 was found in the available scientific literature and databases. The information presented herein is based solely on the data available for PubChem CID 4508674.

A thorough investigation of scientific databases and literature has revealed a significant lack of published data regarding the biological activity, experimental protocols, and associated signaling pathways for this compound. Therefore, this guide will focus on the available chemical information and highlight the current knowledge gap.

## Chemical Identity and Properties

The compound associated with PubChem CID 4508674 is chemically known as N-[[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]carbamothioyl]-3-chloro-4-methylbenzamide.<sup>[1]</sup> Its fundamental chemical and physical properties are summarized in the table below.

Property	Value	Source
Molecular Formula	C23H18ClN3O2S2	PubChem
Molecular Weight	483.9 g/mol	PubChem
IUPAC Name	N-[[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]carbamothioyl]-3-chloro-4-methylbenzamide	PubChem
InChI Key	InChIKey=YQZJXZJXZJXZJXZ-UHFFFAOYSA-N	PubChem
Canonical SMILES	<chem>CC1=C(C=C(C=C1)C(=O)NC(=S)NC2=CC(=C(C=C2)OC)N3C4=CC=CC=C4SC3=N)Cl</chem>	PubChem

## Biological Activity and Pharmacological Data

Despite a comprehensive search of public domain databases, including PubChem and scientific literature repositories, no quantitative data on the biological activity of N-[[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]carbamothioyl]-3-chloro-4-methylbenzamide (PubChem CID 4508674) could be retrieved. Information regarding its mechanism of action, potential targets, and pharmacological parameters such as IC50, Ki, or EC50 values is not available in the published literature.

## Experimental Protocols

The absence of published studies on this compound means that there are no detailed experimental methodologies to report. Key experimental protocols for assays that would typically be included in a technical guide, such as binding assays, enzyme inhibition assays, or cell-based functional assays, have not been described for this molecule.

## Signaling Pathways

Due to the lack of research on the biological effects of N-[[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]carbamothioyl]-3-chloro-4-methylbenzamide, there is no information on any signaling pathways that it may modulate. Consequently, the creation of diagrams for signaling pathways, as initially requested, is not possible.

## Discussion and Future Directions

The provided identifiers, "**EMD 495235**" and "PubChem CID 4508674," do not appear to correspond to a well-characterized research compound. The lack of accessible data suggests that this molecule may be a novel chemical entity that has not yet been extensively studied or that the research associated with it is not in the public domain.

For researchers, scientists, and drug development professionals interested in this scaffold, the following steps are recommended:

- **De Novo Synthesis and Characterization:** The chemical structure is defined, allowing for its synthesis and subsequent in-house characterization.
- **High-Throughput Screening:** The compound could be subjected to a battery of high-throughput screening assays to identify potential biological targets and activities.
- **Computational Modeling:** In silico methods, such as molecular docking and pharmacophore modeling, could be employed to predict potential protein targets based on its chemical structure.

## Conclusion

While the chemical identity of PubChem CID 4508674, N-[[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]carbamothioyl]-3-chloro-4-methylbenzamide, is established, there is a complete absence of publicly available biological and pharmacological data. The identifier "**EMD 495235**" does not appear to be associated with this compound. As a result, the core requirements for a detailed technical guide, including quantitative data, experimental protocols, and signaling pathway visualizations, cannot be fulfilled at this time. This document serves to summarize the known chemical information and highlight the significant knowledge gap that currently exists for this compound.

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## References

- 1. Discovery of N-(5-((5-chloro-4-((2-(isopropylsulfonyl)phenyl)amino)pyrimidin-2-yl)amino)-4-methoxy-2-(4-methyl-1,4-diazepan-1-yl)phenyl)acrylamide (CHMFL-ALK/EGFR-050) as a potent ALK/EGFR dual kinase inhibitor capable of overcoming a variety of ALK/EGFR associated drug resistant mutants in NSCLC - PubMed [pubmed.ncbi.nlm.nih.gov]
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### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)